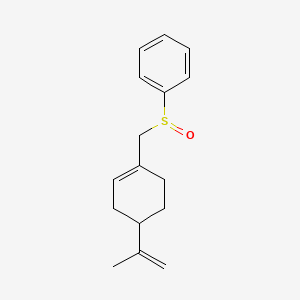

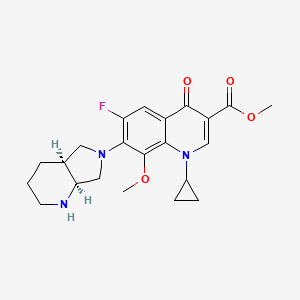

![molecular formula C8H9NO2 B587519 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 144791-44-6](/img/structure/B587519.png)

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .Aplicaciones Científicas De Investigación

Synthesis of Antiulcer Drugs

Research by Oesterlin et al. (1980) reported the synthesis of 1,3-disubstituted derivatives of 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid. These compounds demonstrated activity in inhibiting histamine-induced gastric acid secretion, making them potential candidates for antiulcer drugs (Oesterlin et al., 1980).

Advancement in Heterocyclic Chemistry

Winters et al. (2014) explored the synthesis of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles. This study contributes to advancements in heterocyclic chemistry, particularly in the synthesis of complex structures through intramolecular nitrilimine cycloaddition (Winters et al., 2014).

Development of Magnetic Nanocatalysts

A study by Poormirzaei (2020) on Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles showcases the development of novel organic-inorganic hybrid heterogeneous catalysts. These catalysts hold potential in green chemistry and pharmaceutical applications, particularly in the synthesis of isoxazolo[4,3-e]indazole with antibacterial activities (Poormirzaei, 2020).

Biomedical Applications of Functionalized Polypyrrole

Maeda et al. (1995) investigated 1-(2-Carboxyethyl)pyrrole copolymerized with pyrrole in the presence of silica particles. The study highlights the biomedical applications of these functionalized polypyrrole-silica microparticles, particularly as marker particles in immunodiagnostic assays (Maeda et al., 1995).

Electrochemical Biosensors

El Hassani et al. (2019) reported the development of an electrochemical immunosensor for tetracycline screening in honey. This sensor utilized poly(pyrrole-co-pyrrole-2-carboxylic acid) functionalized magnetic nanoparticles, demonstrating significant potential in food safety and pharmaceutical analysis (El Hassani et al., 2019).

Propiedades

IUPAC Name |

2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h4,9H,1-3H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZPSLMKWIIQSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CNC(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80665030 |

Source

|

| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144791-44-6 |

Source

|

| Record name | 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80665030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

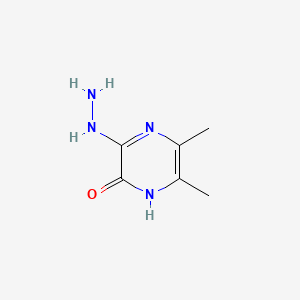

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)